BMS-986251

RORγt Inverse Agonist Potency IL-17 Inhibition

BMS-986251 is a clinical-stage, orally bioavailable RORγt inverse agonist with a favorable PK profile (T1/2 7.7 h), ideal for IL-23/IL-17 pathway research. Distinct from GSK2981278 (low bioavailability) and VTP-43742 (liver enzyme elevations), it serves as a critical reference for evaluating efficacy and safety, including RORγt-inhibition-related carcinogenicity mechanisms.

Molecular Formula C30H29F8NO5S
Molecular Weight 667.6 g/mol
CAS No. 2041841-30-7
Cat. No. B10860199
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBMS-986251
CAS2041841-30-7
Molecular FormulaC30H29F8NO5S
Molecular Weight667.6 g/mol
Structural Identifiers
SMILESCC1CC(CCC1C(=O)N2CCC3(C2CCC4=C3C=CC(=C4)C(C(F)(F)F)(C(F)(F)F)F)S(=O)(=O)C5=CC=C(C=C5)F)C(=O)O
InChIInChI=1S/C30H29F8NO5S/c1-16-14-18(26(41)42)2-9-22(16)25(40)39-13-12-27(45(43,44)21-7-5-20(31)6-8-21)23-10-4-19(15-17(23)3-11-24(27)39)28(32,29(33,34)35)30(36,37)38/h4-8,10,15-16,18,22,24H,2-3,9,11-14H2,1H3,(H,41,42)/t16-,18+,22+,24+,27+/m0/s1
InChIKeyJQORWGARJVSRBA-QOTTZFGFSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

BMS-986251 (CAS 2041841-30-7): Potent and Selective RORγt Inverse Agonist for Research


BMS-986251 (CAS 2041841-30-7) is a clinical-stage, orally bioavailable, and highly selective retinoic acid-related orphan receptor gamma t (RORγt) inverse agonist [1]. It is a small molecule inhibitor of the IL-17 pathway, specifically blocking the transcriptional activity of RORγt, the master regulator of Th17 cell differentiation and IL-17 production [1]. This compound was selected as a developmental candidate for autoimmune diseases, including psoriasis, based on its robust preclinical efficacy and favorable drug-like properties [1].

Why RORγt Inhibitors Cannot Be Substituted for BMS-986251 Without Quantitative Evidence


RORγt inverse agonists exhibit marked divergence in selectivity profiles, pharmacokinetic parameters, and safety signals that preclude generic substitution. As reviewed by Gege (2021), clinical-stage compounds like BMS-986251, GSK2981278, and VTP-43742 have encountered distinct development challenges: GSK2981278 failed due to low oral bioavailability [1], VTP-43742 induced liver enzyme elevations in humans [1], and BMS-986251 was associated with thymic lymphomas in preclinical models [1]. These divergent outcomes underscore that potency alone (e.g., IC50) is an insufficient selection criterion. The quantitative evidence below details the specific performance of BMS-986251 against its closest comparators across critical scientific dimensions.

Quantitative Comparative Evidence for BMS-986251 (CAS 2041841-30-7) Selection


Comparative RORγt Target Potency: BMS-986251 vs. GSK2981278

BMS-986251 demonstrates nanomolar potency as a RORγt inverse agonist. In a Gal4-fused RORγt reporter assay in Jurkat cells, BMS-986251 exhibited an EC50 of 12 nM [1]. In contrast, GSK2981278, another clinical-stage RORγt inverse agonist, showed an IC50 of 3.2 nM in a human T cell cytokine production assay under Th17 skewing conditions [2]. While GSK2981278 appears more potent in this specific assay, direct cross-assay comparisons are confounded by different experimental endpoints (reporter gene activation vs. native cytokine secretion). Critically, the potency of BMS-986251 translated to robust in vivo efficacy, whereas GSK2981278's low pharmacokinetic profile led to clinical failure [3].

RORγt Inverse Agonist Potency IL-17 Inhibition

Selectivity Profile of BMS-986251 Against Nuclear Receptor Family Members

BMS-986251 exhibits high selectivity for RORγt over related nuclear receptors. It shows minimal activity against RORα (EC50 >10 μM) and RORβ (EC50 >10 μM), as well as against PXR (EC50 >5 μM), LXRα (EC50 >7.5 μM), and LXRβ (EC50 >7.5 μM) [1]. This selectivity profile (>400-fold for RORα/β, >200-fold for other receptors) is a critical differentiator. While JNJ-54271074 is also described as 'highly-selective' [2], direct comparative selectivity data (e.g., fold-selectivity values) between the two compounds are not publicly available.

RORγt Selectivity Off-Target Nuclear Receptors

Human Whole Blood Functional Activity of BMS-986251

In a physiologically relevant human whole blood assay, BMS-986251 inhibited IL-17 production with an EC50 of 24 nM [1]. This demonstrates that its potent target engagement translates to functional cytokine suppression in a complex biological matrix. GSK2981278, while having a reported IC50 of 3.2 nM in a purified T cell assay [2], lacks published quantitative data for its activity in a human whole blood assay, making a direct comparison of functional activity impossible.

IL-17 Inhibition Whole Blood Assay Translational Pharmacology

In Vivo Pharmacokinetics of BMS-986251 in Mice

BMS-986251 exhibits favorable oral pharmacokinetic properties in mice, with a half-life (T1/2) of 7.7 hours, clearance (CL) of 2.7 mL/min•kg, and volume of distribution at steady state (Vss) of 1.9 L/kg following a 2 mg/kg IV dose [1]. In contrast, the clinical development of GSK2981278 was hampered by a low pharmacokinetic profile, leading to its failure as an oral agent [2]. The superior PK profile of BMS-986251 supported its advancement into clinical trials.

Oral Bioavailability Pharmacokinetics Mouse

In Vivo Efficacy of BMS-986251 in Psoriasis Models

BMS-986251 demonstrated robust, dose-dependent efficacy in two preclinical mouse models of psoriasis: the acanthosis model and the imiquimod-induced skin inflammation model [1]. In the acanthosis model, a 15 mg/kg oral dose of BMS-986251 reduced ear thickness to an extent comparable to that of a positive control, a human anti-IL-23 antibody . While JNJ-54271074 also showed efficacy in a mouse model of psoriasis, the specific quantitative comparability to a biologic control was not reported [2].

Psoriasis In Vivo Efficacy Mouse Models

Safety Profile Differentiation: BMS-986251 vs. VTP-43742

A key differentiator among clinical-stage RORγt inverse agonists is their safety profile. BMS-986251 was associated with the development of thymic lymphomas in a 6-month rasH2-Tg mouse carcinogenicity study [1]. This specific toxicity is linked to the mechanism of RORγt inhibition, as RORγt-deficient mice also develop thymic lymphomas [1]. In contrast, the clinical development of VTP-43742 was halted due to liver enzyme elevations observed in human subjects [2]. Therefore, the primary safety liability differs between these two compounds, which may influence selection for specific research applications or risk-benefit assessments.

Safety Hepatotoxicity Carcinogenicity

Recommended Research Applications for BMS-986251 (CAS 2041841-30-7)


Investigation of IL-23/IL-17 Axis in Inflammatory Diseases

BMS-986251 is an ideal tool compound for dissecting the role of RORγt and the IL-23/IL-17 pathway in inflammatory and autoimmune diseases. Its potent, selective, and orally bioavailable profile [1] allows for robust in vivo studies in rodent models of psoriasis [1], arthritis, and other Th17-driven conditions, providing a direct link between target engagement and disease pathology.

Benchmarking Novel RORγt Modulators

Given its well-characterized in vitro and in vivo pharmacology, including its potency (EC50 12 nM) [1], selectivity [1], and PK profile (T1/2 7.7 h) [1], BMS-986251 serves as a valuable reference standard for evaluating the efficacy and drug-like properties of new RORγt-targeting compounds in both cellular and animal models.

Studies of RORγt-Dependent Toxicity and Carcinogenicity

The known association of BMS-986251 with thymic lymphoma development in a genetically engineered mouse model [2] makes it a critical tool for investigating the mechanism of RORγt-inhibition-related carcinogenicity. Researchers can use this compound to study the signaling pathways and cellular consequences of sustained RORγt blockade in vivo.

Comparative Pharmacokinetic and Drug Metabolism Studies

The favorable oral pharmacokinetic parameters of BMS-986251 in mice (T1/2 7.7 h, CL 2.7 mL/min•kg) [1] make it a useful comparator for assessing the PK properties of other RORγt inverse agonists or compounds within the same chemical space. Its metabolic stability can be used to benchmark improvements in novel chemical entities.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

48 linked technical documents
Explore Hub


Quote Request

Request a Quote for BMS-986251

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.